molecular formula C23H25N7O3 B12378885 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide

Cat. No.: B12378885
M. Wt: 447.5 g/mol
InChI Key: GPJOTHGHTFYDBV-UHFFFAOYSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a suitable nitrile with hydrazine hydrate under acidic conditions.

    Benzimidazole Formation: The benzimidazole moiety can be formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reactions: The oxadiazole and benzimidazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It is used as a probe to study biological processes and as a tool in chemical biology research.

Mechanism of Action

The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 2-(1,3,4-oxadiazol-2-yl)aniline derivatives
  • 3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide

InChI

InChI=1S/C23H25N7O3/c24-22-21(27-33-28-22)23-26-18-3-1-2-4-19(18)30(23)15-20(31)25-17-7-5-16(6-8-17)9-10-29-11-13-32-14-12-29/h1-8H,9-15H2,(H2,24,28)(H,25,31)

InChI Key

GPJOTHGHTFYDBV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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